molecular formula C12H8BrFO4 B11829841 ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate

ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11829841
M. Wt: 315.09 g/mol
InChI Key: NIYBSDSIFPBWGM-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H8BrFO4, is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromene precursor. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the chromene core. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H8BrFO4

Molecular Weight

315.09 g/mol

IUPAC Name

ethyl 8-bromo-6-fluoro-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H8BrFO4/c1-2-17-12(16)10-5-9(15)7-3-6(14)4-8(13)11(7)18-10/h3-5H,2H2,1H3

InChI Key

NIYBSDSIFPBWGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)F)Br

Origin of Product

United States

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